Methyl 3,5-difluoroisonicotinate
Overview
Description
Methyl 3,5-difluoroisonicotinate is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 3 and 5 on the pyridine ring are replaced by fluorine atoms, and the carboxylic acid group is esterified with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-difluoroisonicotinate can be synthesized through several methods. One common approach involves the esterification of 3,5-difluoroisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-difluoroisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3,5-difluoroisonicotinic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Hydrolysis can be performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as 3,5-diaminoisonicotinate or 3,5-dithiocarbamoylisonicotinate can be formed.
Ester Hydrolysis: The primary products are 3,5-difluoroisonicotinic acid and methanol.
Scientific Research Applications
Methyl 3,5-difluoroisonicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use it to study the effects of fluorine substitution on the biological activity of pyridine derivatives.
Mechanism of Action
The mechanism of action of methyl 3,5-difluoroisonicotinate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity by altering its electronic properties and steric interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dichloroisonicotinate: Similar to methyl 3,5-difluoroisonicotinate but with chlorine atoms instead of fluorine.
Methyl 3,5-dibromoisonicotinate: Contains bromine atoms at positions 3 and 5 on the pyridine ring.
Methyl 3,5-diiodoisonicotinate: Features iodine atoms at the same positions.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine atoms are highly electronegative, which can enhance the compound’s stability and reactivity. Additionally, the small size of fluorine atoms allows for minimal steric hindrance, making the compound suitable for various applications .
Properties
IUPAC Name |
methyl 3,5-difluoropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIDGXWPVZEPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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